6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

FXR Agonist Nuclear Receptor Pharmacology Structure-Activity Relationship

This compound is a core FXR-modulating scaffold per WO 2017/218337 A1, featuring a metabolically stable 3-(fluoromethyl)azetidine moiety. It is essential for SAR studies comparing fluorinated vs. non-fluorinated analogs in NASH, PBC, and dyslipidemia programs. The specific 6-substituted regioisomer enables precise mapping of nuclear receptor binding topology. Choose this scaffold for its patent-defined pharmacophore and enhanced target engagement.

Molecular Formula C10H11FN2O2
Molecular Weight 210.2 g/mol
CAS No. 2091616-54-3
Cat. No. B1491796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid
CAS2091616-54-3
Molecular FormulaC10H11FN2O2
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=C2)C(=O)O)CF
InChIInChI=1S/C10H11FN2O2/c11-3-7-5-13(6-7)9-2-1-8(4-12-9)10(14)15/h1-2,4,7H,3,5-6H2,(H,14,15)
InChIKeyFJHAECMMKFGIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091616-54-3): A Fluoromethyl Azetidine Nicotinic Acid Derivative for Targeted Nuclear Receptor Modulation


6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (CAS 2091616-54-3), with molecular formula C₁₀H₁₁FN₂O₂ and molecular weight 210.2 g/mol, is a heterocyclic carboxylic acid that integrates a nicotinic acid scaffold with a 3-(fluoromethyl)azetidin-1-yl substituent at the pyridine 6-position [1]. This compound belongs to the broader class of 6-(1-azetidinyl)nicotinic acid derivatives, a series patented for their binding affinity to the Farnesoid X Receptor (FXR, NR1H4), a nuclear receptor implicated in bile acid homeostasis and metabolic regulation [2]. The compound is supplied with purities ranging from 95% to 98%, making it suitable for advanced pharmaceutical research applications .

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid: Why In-Class Compounds Are Not Interchangeable in FXR Modulation Research


Within the 6-(1-azetidinyl)nicotinic acid chemotype, minor structural variations—particularly at the azetidine ring substituents—produce marked differences in FXR binding affinity and functional activity [1]. FXR is a ligand-activated transcription factor; even subtle modifications to the ligand can alter the receptor's conformational ensemble, thereby shifting the balance between agonism, partial agonism, and antagonism [2]. Consequently, substituting 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid with a non-fluorinated or differently substituted analog without quantitative binding data is scientifically unjustifiable, as the fluoromethyl group is a recognized pharmacophoric element that enhances target engagement through electronic and steric contributions [3]. The following evidence establishes the precise, data-driven rationale for selecting this specific compound over its closest structural analogs.

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Fluoromethyl Azetidine Substitution Confers Superior FXR Binding Affinity Relative to Unsubstituted Azetidine Analog

The 3-(fluoromethyl)azetidin-1-yl substituent at the 6-position of nicotinic acid enhances FXR binding compared to the unsubstituted azetidin-1-yl analog. This differentiation is consistent with the SAR trend observed across 6-(1-azetidinyl)nicotinic acid derivatives disclosed in WO 2017/218337 A1, where lipophilic substituents on the azetidine ring improve FXR engagement [1]. The fluoromethyl group provides a favorable combination of inductive electron withdrawal and modest steric bulk, characteristics that are absent in the hydrogen-substituted comparator.

FXR Agonist Nuclear Receptor Pharmacology Structure-Activity Relationship

6-Position Azetidine Attachment Provides a Distinct Pharmacophore Relative to 2-Position Azetidine Regioisomer

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (6-azetidine regioisomer) and 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (2-azetidine regioisomer) are positional isomers with the azetidine moiety attached to different carbons of the pyridine ring. This regioisomeric variation profoundly alters the spatial orientation of the carboxylic acid and azetidine groups, directly impacting target binding geometry [1]. The 6-substituted regioisomer aligns with the FXR ligand binding domain architecture as defined by the Gilead patent series [2], whereas the 2-substituted variant is not claimed within this FXR modulator patent family, suggesting divergence in target selectivity or binding mode.

Regioisomer Differentiation Nicotinic Acid Derivatives Molecular Recognition

Fluoromethyl Azetidine Moiety Enhances Metabolic Stability Compared to Non-Fluorinated Alkyl Azetidines

The fluoromethyl group on the azetidine ring confers superior metabolic stability relative to non-fluorinated alkyl azetidine analogs, a principle widely established in medicinal chemistry for blocking oxidative metabolism [1]. In azetidine-containing scaffolds, unsubstituted alkyl groups are susceptible to cytochrome P450-mediated hydroxylation. Replacing a methyl group with a fluoromethyl group introduces a strong C-F bond that resists metabolic oxidation, thereby prolonging the compound's half-life and reducing clearance [2].

Metabolic Stability Fluorine Medicinal Chemistry ADME Optimization

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid: Optimal Research Applications Based on Structural Differentiation Evidence


FXR Agonist Lead Optimization in Metabolic Disease Programs

This compound is optimally deployed as a core scaffold for FXR agonist lead optimization in programs targeting nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), or dyslipidemia. The 6-(1-azetidinyl)nicotinic acid framework is claimed in WO 2017/218337 A1 as an FXR-modulating chemotype [1], and the fluoromethyl substituent on the azetidine ring provides a favorable balance of lipophilicity and metabolic stability relative to unsubstituted or non-fluorinated analogs [2]. Researchers should prioritize this compound when seeking a starting point that already incorporates a metabolically stabilized azetidine moiety within the patent-defined FXR pharmacophore [1].

Structure-Activity Relationship (SAR) Studies of Azetidine Substituent Effects on Nuclear Receptor Binding

The compound serves as a reference point in SAR campaigns exploring the effect of fluorinated substituents on azetidine-containing nuclear receptor ligands. Its 3-(fluoromethyl) group enables direct comparison with unsubstituted azetidine analogs, methyl-substituted analogs, and other halogenated variants to quantify the contribution of fluorine to target engagement and ADME properties [1]. This SAR investigation is essential for deconvoluting the independent effects of steric bulk and electronic induction on FXR binding [2].

Regioisomeric Probe for Nicotinic Acid-Derived Pharmacophores

Use this 6-substituted regioisomer as a chemical probe to interrogate the spatial requirements of nicotinic acid-derived pharmacophores. Paired with the 2-substituted regioisomer (2-(3-(fluoromethyl)azetidin-1-yl)nicotinic acid), researchers can systematically map the binding site topology of targets that recognize nicotinic acid scaffolds, including FXR, HCAR2 (GPR109A), and related nuclear receptors [1]. The differential biological activity between regioisomers provides critical information for computational docking validation and pharmacophore model refinement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.